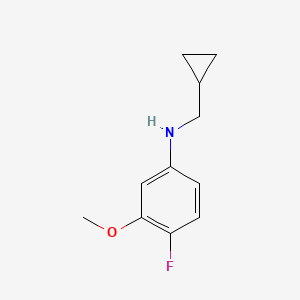

N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline

Description

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-3-methoxyaniline |

InChI |

InChI=1S/C11H14FNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |

InChI Key |

VSEXAINSSNEXOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)NCC2CC2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline typically involves the following steps:

Formation of the Cyclopropylmethyl Group: This can be achieved through a cyclopropanation reaction, such as the Simmons-Smith reaction, where a cyclopropyl group is introduced to an appropriate precursor.

Substitution on the Aniline Ring:

Coupling Reaction: The final step involves coupling the cyclopropylmethyl group with the substituted aniline ring, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, or thiols under suitable reaction conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted aniline derivatives with various functional groups.

Scientific Research Applications

N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

Materials Science: It can be utilized in the development of advanced materials with unique electronic or optical properties.

Chemical Biology: The compound can serve as a probe or ligand in studies involving biological systems, helping to elucidate the mechanisms of action of various biomolecules.

Industrial Chemistry: It can be employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the substituted aniline ring can engage in various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline and related compounds:

*Calculated based on standard atomic weights.

Key Observations:

- Electron Effects: The 4-fluoro and 3-methoxy groups in the target compound create a polarized aromatic system, comparable to the imidazopyridine carboxamide in .

- N-Substituent : The cyclopropylmethyl group confers steric bulk and conformational restriction, contrasting with simpler alkyl groups (e.g., isopropoxy in flutolanil) . This may enhance metabolic stability but reduce solubility compared to linear chains.

- Heterocyclic vs. Aromatic Cores : The imidazopyridine carboxamide () incorporates a fused heterocycle, likely enhancing binding affinity in medicinal contexts, whereas the target compound’s simpler structure may favor synthetic scalability .

Research Findings and Implications

- Solubility Limitations: The combination of fluorine (polar) and cyclopropylmethyl (nonpolar) may result in moderate aqueous solubility, necessitating formulation adjustments for practical use.

- Synthonic Flexibility : The absence of complex heterocycles (cf. ) simplifies derivatization, enabling rapid SAR studies for agrochemical or pharmaceutical development.

Biological Activity

N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.

Structural Characteristics

This compound is characterized by:

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 195.23 g/mol

- Functional Groups :

- Cyclopropylmethyl group

- Fluorine atom at the 4-position

- Methoxy group at the 3-position

These structural features contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest the following mechanisms:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.

- Anticancer Properties : It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.

- Neurological Applications : Its structural characteristics allow it to interact with receptors implicated in neurological disorders, potentially influencing neurotransmitter activity.

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The mechanism involved the disruption of cell membrane integrity, leading to increased permeability and cell lysis. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, indicating a promising antimicrobial profile.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anticancer Activity

In vitro studies demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The IC values varied based on the cell line:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 8 |

The compound was shown to induce apoptosis through the activation of caspase pathways, confirming its potential as an anticancer agent .

Binding Affinity Studies

Binding affinity studies revealed that this compound interacts selectively with certain enzymes and receptors. These interactions are crucial for understanding its therapeutic effects.

Key Findings:

- Enzyme Targeting : The compound demonstrated a high binding affinity for specific kinases involved in cancer signaling pathways.

- Receptor Interactions : It showed potential binding to neurotransmitter receptors, suggesting applications in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(Cyclopropylmethyl)-4-fluoro-3-methoxyaniline, and how are intermediates characterized?

- Methodology : The compound can be synthesized via multi-step reactions involving nucleophilic substitution, condensation, and cyclization. Key steps include:

- Cyclopropylmethylation : Reacting 4-fluoro-3-methoxyaniline with cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group.

- Intermediate purification : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for isolation .

- Characterization : Confirm structure via (e.g., δ 8.82–8.76 ppm for aromatic protons, δ 3.78–3.58 ppm for cyclopropylmethyl protons) and LCMS (observed mass matching theoretical values) .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodology :

- Analytical Techniques :

- NMR spectroscopy : Assign peaks to verify substitution patterns (e.g., fluorine-induced deshielding effects).

- LCMS : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts.

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound derivatives?

- Methodology :

- Condition Screening : Vary solvents (e.g., THF vs. DMF), temperatures (-70°C to 20°C), and catalysts (e.g., LDA for deprotonation) to enhance selectivity .

- Kinetic Control : Monitor reaction progress via TLC and quench reactions at intermediate stages to avoid overfunctionalization.

- Case Study : In a multi-step synthesis, adjusting stoichiometry (e.g., 1.2 equivalents of cyclopropylmethyl halide) improved yields from 56% to 85% in key steps .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Bioisosteric Replacement : Substitute the methoxy group with trifluoromethyl or oxadiazole moieties to modulate lipophilicity and target binding .

- Biological Assays : Test insecticidal activity (e.g., against Plutella xylostella) at varying concentrations (e.g., 1–100 mg/L) and correlate with substituent electronegativity .

- Computational Modeling : Use DFT calculations to predict steric/electronic effects of cyclopropylmethyl and fluorine groups on bioactivity .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodology :

- Multi-Technique Validation : Cross-validate with to confirm fluorine substitution patterns (e.g., coupling constants for ortho-fluorine effects) .

- High-Resolution MS : Resolve ambiguities in molecular ion fragmentation using HRMS (e.g., ±0.001 Da accuracy).

- Case Study : A discrepancy in LCMS data for a benzamide derivative was resolved by identifying trace water in the reaction, which led to hydrolysis byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.